4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Compounds : A study focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential of such derivatives for anti-inflammatory and analgesic activities. This research illustrates the broad synthetic strategies that might apply to the synthesis of compounds like 4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, highlighting their potential therapeutic applications (A. Abu‐Hashem et al., 2020).
Protein-Tyrosine Phosphatase 1B Inhibitors : Research into ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives revealed their in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for diabetes and obesity treatments. These findings underscore the potential pharmacological importance of structurally similar compounds in treating chronic diseases (G. Navarrete-Vázquez et al., 2012).
Nematocidal Activity : A specific study on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety demonstrated good nematocidal activity against Bursaphelenchus xylophilus, indicating the potential agricultural applications of these compounds in managing pest infestations (Dan Liu et al., 2022).
Synthesis Techniques and Chemical Properties
Microwave-Assisted Synthesis : The microwave-assisted synthesis of hybrid molecules containing various heterocyclic moieties showcased innovative approaches to creating novel compounds with potential biological activities, emphasizing the versatility of synthetic methods that could be applicable to the synthesis of this compound (Serap Başoğlu et al., 2013).
Electrochemical C–H Thiolation : A novel, metal- and reagent-free synthesis of benzothiazoles and thiazolopyridines through electrochemical C–H thiolation highlights a sustainable and efficient pathway that may be relevant for the synthesis and functionalization of compounds within the same chemical class as the queried compound (Xiang-Yang Qian et al., 2017).
Properties
IUPAC Name |
4-ethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-27-16-9-7-14(8-10-16)18(26)22-19-23-24-20(29-19)28-12-17(25)21-15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOZWHXJMFDPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.